![molecular formula C17H20F3NO4S B2800631 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[4-(trifluoromethoxy)phenyl]methanesulfonamide CAS No. 1024169-38-7](/img/structure/B2800631.png)

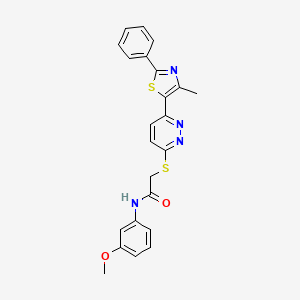

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[4-(trifluoromethoxy)phenyl]methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

- The compound exhibits anti-inflammatory properties by inhibiting specific pathways involved in inflammation. Researchers have explored its potential as a therapeutic agent for conditions like rheumatoid arthritis, inflammatory bowel disease, and allergic reactions .

- In T-lymphocytes, this compound prevents the formation of active transcription factors such as NF-AT and NF-IL2A. These factors are essential for interleukin-2 (IL2) gene expression. Consequently, it may find applications in immunosuppressive therapies .

- Scientists have investigated its interactions with cellular targets, including enzymes and receptors. Understanding these interactions can guide drug design and lead to novel therapeutic agents .

- The compound’s unique bicyclic structure makes it valuable in organic synthesis. Researchers have used it as a building block to create more complex molecules with specific stereochemistry .

- Its sulfonamide group and bicyclic framework contribute to its pharmacological properties. Medicinal chemists explore modifications to enhance its efficacy, bioavailability, and safety profile .

- Due to its distinctive structure, researchers have employed it as a chemical probe to investigate biological processes. By labeling cellular components with this compound, they gain insights into cellular pathways and protein interactions .

Anti-Inflammatory Agents

Immunosuppression

Chemical Biology and Drug Discovery

Organic Synthesis

Medicinal Chemistry

Chemical Biology Probes

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit t-lymphocytes . More research is needed to confirm the specific targets of this compound.

Mode of Action

It’s suggested that similar compounds prevent the formation of active transcription factors such as nf-at and nf-il2a in t-lymphocytes . These transcription factors are essential for interleukin-2 (IL2) gene expression .

Biochemical Pathways

The inhibition of t-lymphocytes suggests that it may affect immune response pathways, particularly those involving the production of interleukin-2 .

Result of Action

The inhibition of t-lymphocytes and the prevention of the formation of certain transcription factors suggest that it may suppress immune responses .

properties

IUPAC Name |

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[4-(trifluoromethoxy)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3NO4S/c1-15(2)11-7-8-16(15,14(22)9-11)10-26(23,24)21-12-3-5-13(6-4-12)25-17(18,19)20/h3-6,11,21H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGVLKRKUBYNBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC=C(C=C3)OC(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[4-(trifluoromethoxy)phenyl]methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2800548.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea](/img/structure/B2800552.png)

![3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine](/img/structure/B2800554.png)

![3-(2-Fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2800556.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2800564.png)

![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2800566.png)

![3-[(1-Formylnaphthalen-2-yl)oxymethyl]-N,N-dimethylbenzamide](/img/structure/B2800569.png)

![N-[(E)-(dimethylamino)methylidene]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2800571.png)